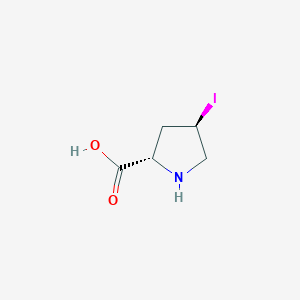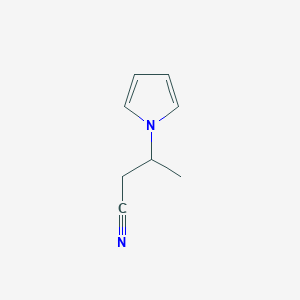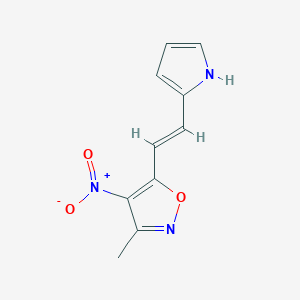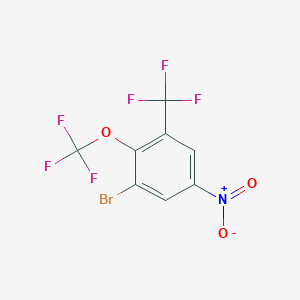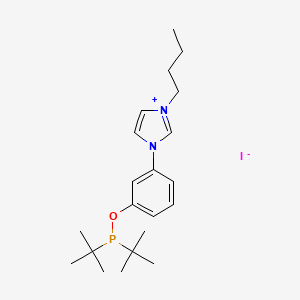
1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their unique properties and applications in various fields, including catalysis, material science, and pharmaceuticals. The presence of the di-tert-butylphosphino group in the structure enhances its reactivity and stability, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide typically involves a multi-step process. One common method includes the alkylation of 1H-imidazole with butyl iodide to form 1-butyl-1H-imidazole. This intermediate is then reacted with 3-((di-tert-butylphosphino)oxy)phenyl iodide under controlled conditions to yield the final product. The reaction conditions often involve the use of polar solvents such as dimethylformamide (DMF) and the presence of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in acetone.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium salts.
Scientific Research Applications
1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer synthesis.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide involves its interaction with molecular targets through its imidazolium core and phosphino group. The compound can coordinate with metal ions, facilitating catalytic processes. The di-tert-butylphosphino group enhances its stability and reactivity, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium iodide
- 1-Butyl-3-(3-((diphenylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide
- 1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium chloride
Uniqueness
1-Butyl-3-(3-((di-tert-butylphosphino)oxy)phenyl)-1H-imidazol-3-ium iodide stands out due to the presence of the di-tert-butylphosphino group, which imparts unique reactivity and stability. This makes it more effective in catalytic applications compared to its analogs with different substituents.
Properties
Molecular Formula |
C21H34IN2OP |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
ditert-butyl-[3-(3-butylimidazol-3-ium-1-yl)phenoxy]phosphane;iodide |
InChI |
InChI=1S/C21H34N2OP.HI/c1-8-9-13-22-14-15-23(17-22)18-11-10-12-19(16-18)24-25(20(2,3)4)21(5,6)7;/h10-12,14-17H,8-9,13H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
OKLTYDCHQWUNPO-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1=CN(C=C1)C2=CC(=CC=C2)OP(C(C)(C)C)C(C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




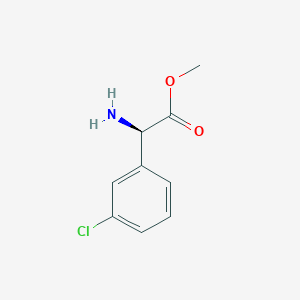
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12855840.png)
![Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt](/img/structure/B12855846.png)
![1-(7-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855850.png)
